molecular formula C9H12N2O B8643707 N-Hydroxy-3-phenylpropanimidamide CAS No. 287963-68-2

N-Hydroxy-3-phenylpropanimidamide

Cat. No.: B8643707
CAS No.: 287963-68-2
M. Wt: 164.20 g/mol
InChI Key: SNEQBGRXVNQPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-3-phenylpropanimidamide is an amidine derivative characterized by a hydroxy group attached to the amidine nitrogen and a phenyl-substituted propanimidamide backbone. Amidines are known for their basicity and ability to form hydrogen bonds, which can influence interactions with biological targets or metal ions . The phenyl group may enhance lipophilicity, while the hydroxy moiety could contribute to antioxidant or chelation properties, akin to hydroxamic acids .

Properties

IUPAC Name

N'-hydroxy-3-phenylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEQBGRXVNQPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700702
Record name N'-Hydroxy-3-phenylpropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287963-68-2
Record name N'-Hydroxy-3-phenylpropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The table below highlights key structural and functional differences between N-Hydroxy-3-phenylpropanimidamide and related compounds:

Compound Name Key Functional Groups Physicochemical Properties Biological Activity Applications
This compound Amidine, N-hydroxy, phenyl group Moderate basicity, moderate logP* Potential enzyme inhibition, metal chelation (inferred) Research target for bioactive molecules
N-Hydroxyoctanamide Hydroxamic acid, octanoyl chain High lipophilicity (long alkyl chain) Antioxidant, radical scavenging Industrial antioxidants, cosmetics
N-Sulphamyl-3-chloropropionamidine HCl Amidine, sulphamyl, chloro substituent Polar (sulphonamide), low solubility Antimicrobial (hypothesized) Pharmaceutical intermediates
Hydroxyureido-L-3-phenylpropanamide Hydroxamic acid, phenyl, urea linkage Water-soluble (urea group) Antioxidant, DPPH radical quenching Biomedical research

*logP (partition coefficient) estimated based on structural analogs.

Mechanistic and Pharmacological Insights

  • Hydroxypropanimidamide vs. Hydroxamic Acids : Unlike hydroxamic acids (e.g., N-Hydroxyoctanamide), which feature a carbonyl-linked hydroxy group for strong metal chelation (e.g., HDAC inhibition), amidines like this compound rely on their imine nitrogen for interactions. This distinction may limit metal-binding efficacy but enhance selectivity for other targets .
  • Chlorinated and Sulphamyl Derivatives: The sulphamyl and chloro substituents in N-Sulphamyl-3-chloropropionamidine HCl introduce electronegative groups that may improve binding to bacterial enzymes or DNA, suggesting antimicrobial applications absent in the non-halogenated target compound .

Antioxidant Activity Comparison

Hydroxyureido-L-3-phenylpropanamide derivatives exhibit potent radical scavenging activity (e.g., DPPH assay IC₅₀ ~20 µM), attributed to their hydroxamic acid and urea groups . In contrast, this compound’s amidine structure may prioritize nucleophilic reactivity over antioxidant capacity, though further studies are needed.

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